molecular formula C19H20BrN3O2 B2774522 1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894022-09-4

1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea

Katalognummer: B2774522
CAS-Nummer: 894022-09-4
Molekulargewicht: 402.292
InChI-Schlüssel: MGPGFEWMCJJUHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a brominated aromatic ring, a pyrrolidinone moiety, and a urea linkage

Eigenschaften

IUPAC Name

1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c1-12-3-6-16(7-4-12)23-11-15(10-18(23)24)21-19(25)22-17-8-5-14(20)9-13(17)2/h3-9,15H,10-11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPGFEWMCJJUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: The starting material, 2-methylphenyl, is brominated to introduce the bromine atom at the para position.

    Formation of Pyrrolidinone: The brominated intermediate undergoes a cyclization reaction to form the pyrrolidinone ring.

    Urea Formation: The final step involves the reaction of the pyrrolidinone intermediate with an isocyanate derivative to form the urea linkage.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The brominated aromatic ring and the urea linkage may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can be compared with other urea derivatives and brominated aromatic compounds. Similar compounds include:

    1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea: Differing by the substitution on the pyrrolidinone ring.

    1-(4-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea: Differing by the halogen atom on the aromatic ring.

    1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiourea: Differing by the presence of a thiourea linkage instead of a urea linkage.

The uniqueness of 1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea lies in its specific combination of structural features, which may confer distinct chemical and biological properties.

Biologische Aktivität

1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies, while also presenting data in tabular format for clarity.

Chemical Structure and Properties

The molecular formula of 1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is C16H18BrN3OC_{16}H_{18}BrN_{3}O. Its structural features include a urea moiety and substituted phenyl groups, which are critical for its biological activity.

Biological Activities

Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of urea compounds have shown varying degrees of activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro studies have demonstrated that these compounds can inhibit bacterial growth through disruption of cell wall synthesis or protein function.

Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Urea derivatives are known to interact with various enzymes, including acetylcholinesterase and urease. These interactions can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.

Case Studies

  • Study on Antimicrobial Efficacy
    A study conducted by researchers at a pharmaceutical institute tested the compound against several bacterial strains. The results indicated that the compound displayed moderate to strong antibacterial activity, particularly against Gram-positive bacteria.
    Bacterial StrainZone of Inhibition (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Bacillus subtilis14
  • Enzyme Activity Assessment
    Another investigation focused on the inhibitory effects of this compound on urease activity. The results were promising, showing a significant reduction in urease activity, suggesting its potential use in treating conditions associated with excessive urease production.
    CompoundIC50 (µM)
    1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea5.6
    Thiourea21.25

The proposed mechanism for the biological activity of 1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific targets within microbial cells or enzymes. The presence of bromine and methyl groups enhances lipophilicity and facilitates cell membrane penetration, allowing the compound to exert its effects intracellularly.

Q & A

Q. Optimization Strategies :

  • Catalysts : Use of triethylamine to enhance urea coupling efficiency .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during isocyanate coupling .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Basic: Which spectroscopic and crystallographic methods are most effective for structural elucidation?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H/13^13C NMR identifies substituent positions (e.g., bromine on phenyl, methyl groups) and urea NH protons (δ 8.5–9.5 ppm) .
    • FT-IR : Confirms urea C=O stretch (~1640–1680 cm1^{-1}) and pyrrolidinone carbonyl (~1700 cm1^{-1}) .
  • Crystallography :
    • X-ray Diffraction : Single-crystal X-ray with SHELXL refinement resolves absolute configuration and hydrogen-bonding networks .
    • ORTEP Visualization : Graphical representation of thermal ellipsoids and torsion angles aids in validating spatial arrangements .

Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:
Contradictions (e.g., disordered atoms, overlapping peaks) are addressed via:

SHELXL Constraints : Apply restraints to bond lengths/angles for disordered regions (e.g., flexible methylphenyl groups) .

Hydrogen-Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies persistent motifs (e.g., R_2$$^2(8) urea dimers) to validate packing .

Comparative Refinement : Cross-validate with analogous structures (e.g., 1-(4-fluorophenyl)-3-pyrrolidinylurea derivatives) to identify systematic errors .

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:
SAR studies focus on:

Substituent Variation :

Modification Biological Impact Reference
Bromine → FluorineEnhanced enzyme affinity (e.g., phospholipase D1)
Methyl → MethoxyAltered lipophilicity (logP changes ±0.5)

In Silico Modeling : Docking (AutoDock Vina) predicts interactions with target enzymes (e.g., kinase binding pockets) .

Biological Assays : Dose-response curves (IC50_{50}) and selectivity profiling against related enzymes (e.g., PARP1 vs. COX-2) .

Basic: What in vitro assays are appropriate for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Fluorescence-based assays for phospholipase D1/2 activity (substrate: phosphatidylcholine) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} determination .
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled antagonists for GPCR targets) .

Advanced: How to design in vivo studies for evaluating pharmacokinetics and toxicity?

Methodological Answer:

Animal Models :

  • Pharmacokinetics (PK) : Sprague-Dawley rats (IV/oral dosing) with LC-MS/MS plasma analysis for t1/2_{1/2}, Cmax_{max}, and bioavailability .
  • Toxicity : Acute/chronic dosing in mice (OECD guidelines) with histopathology (liver/kidney) and hematological profiling .

Formulation : Use PEGylated nanoparticles to enhance solubility and reduce renal clearance .

Metabolite Identification : HPLC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.